molecular formula C5H5BrClFN2 B2406209 5-Bromo-2-fluoropyridin-4-amine hydrochloride CAS No. 2171866-69-4

5-Bromo-2-fluoropyridin-4-amine hydrochloride

Cat. No.: B2406209
CAS No.: 2171866-69-4
M. Wt: 227.46
InChI Key: AHMWWTDKHDQHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoropyridin-4-amine hydrochloride (CAS 2171866-69-4) is a halogen-substituted pyridine derivative that serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry and biomedical research . With the molecular formula C5H5BrClFN2 and a molecular weight of 227.46 g/mol , this compound is particularly useful for constructing complex, pentasubstituted pyridine scaffolds . The presence of multiple halogen atoms and an amine functional group on the pyridine ring makes it a halogen-rich intermediate, allowing for selective cross-coupling reactions and further functionalization to create target molecules with high structural diversity . This makes it indispensable in drug discovery programs for the synthesis of potential therapeutic candidates. As a key raw material, it facilitates the development of novel chemical entities through various synthetic transformations. The product is provided as a solid and requires cold-chain transportation to ensure stability . This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

5-bromo-2-fluoropyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2.ClH/c6-3-2-9-5(7)1-4(3)8;/h1-2H,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMWWTDKHDQHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoropyridin-4-amine hydrochloride typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of solvents like ethyl acetate and hexane, and purification is achieved through silica flash chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoropyridin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Coupling Reactions: Palladium catalysts and boronic acids are frequently used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 5-fluoro-2-phenylpyridine .

Scientific Research Applications

5-Bromo-2-fluoropyridin-4-amine hydrochloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoropyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields. Its combination of bromine, fluorine, and amine groups makes it a valuable intermediate in organic synthesis.

Biological Activity

5-Bromo-2-fluoropyridin-4-amine hydrochloride is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, case studies, and relevant research findings.

  • Molecular Formula : C5H4BrFN2·HCl
  • Molecular Weight : 209.46 g/mol
  • Structure : The compound features a pyridine ring substituted with bromine and fluorine atoms, which contribute to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves halogenation reactions followed by amination processes. The general synthetic route can be summarized as follows:

  • Starting Material : 2-Fluoropyridine
  • Bromination : The introduction of bromine at the 5-position using brominating agents.
  • Amination : Reaction with amines to form the desired amine hydrochloride salt.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity against various cancer cell lines. Notably, studies have shown:

  • Cytotoxicity : The compound demonstrates significant cytotoxic effects with IC50 values in the micromolar range against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
Cell LineIC50 (µM)Reference
MCF-70.65
MEL-82.41
U-9370.79

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays revealed that the compound activates apoptotic pathways, leading to increased levels of p53 and caspase-3 cleavage in treated cells .

Study on Antitumor Activity

A comprehensive study evaluated the antitumor activity of various derivatives of pyridine compounds, including this compound. The results indicated that:

  • The compound showed higher selectivity for cancer cells compared to non-cancerous cells.
  • It was effective in inhibiting tumor growth in xenograft models when administered at sub-micromolar concentrations.

Comparative Analysis with Other Compounds

In comparative studies, this compound was found to exhibit similar or superior activity compared to established anticancer agents such as doxorubicin, particularly against leukemia and breast cancer cell lines .

Q & A

Q. How do hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties?

  • Analysis :
  • X-ray diffraction : Resolve intermolecular interactions (e.g., N7–H72···N3 dimers) that enhance thermal stability .
  • Solubility studies : Correlate lattice energy with solubility in aprotic solvents like DMF or THF.

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